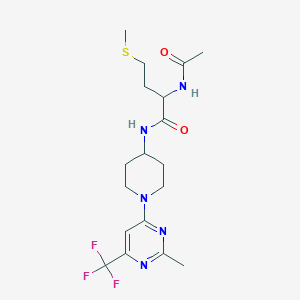

![molecular formula C11H16N2O B3016219 2-[(1-Methylpiperidin-4-yl)oxy]pyridine CAS No. 2196212-18-5](/img/structure/B3016219.png)

2-[(1-Methylpiperidin-4-yl)oxy]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[(1-Methylpiperidin-4-yl)oxy]pyridine” is a chemical compound that contains a piperidine ring . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals .

Synthesis Analysis

Piperidine is widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications

Synthesis and Coordination Chemistry

- Synthesis and Ligand Applications : Derivatives of pyridines, including compounds structurally related to 2-[(1-Methylpiperidin-4-yl)oxy]pyridine, have been utilized as ligands in coordination chemistry. These compounds are particularly notable in forming luminescent lanthanide compounds for biological sensing, and iron complexes demonstrating unique thermal and photochemical spin-state transitions (Halcrow, 2005).

Chemical Synthesis and Modification

- Advanced Synthesis Techniques : Research has focused on developing novel methods for preparing derivatives of pyridines, including efficient and streamlined synthesis techniques. These methods aim to overcome limitations such as multistage processes and low efficiency, characteristic of traditional synthesis routes (Lifshits, Ostapchuk, & Brel, 2015).

Hydrodenitrogenation Studies

- Hydrodenitrogenation Research : Studies have been conducted on the hydrodenitrogenation (HDN) of pyridine derivatives. These studies explore the mechanisms of pyridine ring hydrogenation and nitrogen removal, contributing to a deeper understanding of chemical reactions involving pyridine structures (Egorova, Zhao, Kukula, & Prins, 2002).

Development of Analgesics

- Analgesic Compound Synthesis : Research in medicinal chemistry has included the synthesis of pyridine derivatives for potential use as analgesics. These studies involve exploring the chemical properties and potential therapeutic applications of these compounds (Radl, Hafner, Hezký, Krejčí, Proška, & Hajicek, 1999).

Phosphinoylmethyl Pyridine N-Oxides

- Innovative Ligand Development : The synthesis of pyridine N-oxides and their potential as ligands has been investigated. These compounds are significant for their potential use in coordination complexes with lanthanide salts, highlighting their potential utility in advanced materials science (Pailloux et al., 2013).

Catalytic Applications

- Water Oxidation Catalysts : Research has been conducted on the use of pyridine derivatives as catalysts in water oxidation processes. This area of study is crucial for the development of efficient and sustainable methods for oxygen evolution in chemical processes (Zong & Thummel, 2005).

Chemical Structure Analysis

- Structural Characterization : Structural characterization of pyridine derivatives has been a focus area, with studies aimed at understanding the molecular and crystal structures of these compounds. This research is vital for comprehending the physical and chemical properties of pyridine-based molecules (Park, Choi, Kwon, & Kim, 2016).

Mechanism of Action

Future Directions

Piperidine derivatives represent a key and extensive category of nitrogen-bearing heterocyclic compounds. They show a wide variety of biological activities and play a significant role in the production of drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name |

2-(1-methylpiperidin-4-yl)oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-13-8-5-10(6-9-13)14-11-4-2-3-7-12-11/h2-4,7,10H,5-6,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFCPUBADUTPGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)OC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

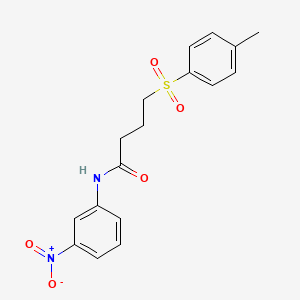

![5-[(E)-3-(4-Fluorosulfonyloxyphenyl)prop-2-enoyl]-1-phenyltriazole](/img/structure/B3016138.png)

![2-[[1-[4-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B3016139.png)

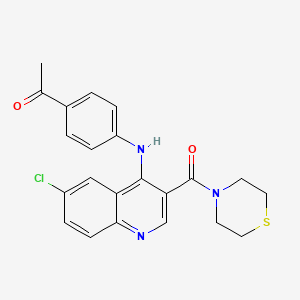

![2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B3016140.png)

![1-methyl-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B3016142.png)

![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-[3-(trifluoromethyl)phenoxy]pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B3016146.png)

![[3-(Dimethylamino)-5-(trifluoromethyl)phenyl]methanol](/img/structure/B3016147.png)

![Methyl 4-(2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B3016148.png)

![2-(4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B3016150.png)

![Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B3016151.png)

![(1S)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride](/img/structure/B3016153.png)